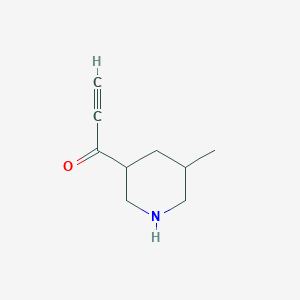
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a propynone moiety .
Preparation Methods
The synthesis of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one typically involves the reaction of 5-methylpiperidine with propargyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution . The product is then purified using standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one can undergo various chemical reactions, including:
Scientific Research Applications
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(2-Methylpiperidin-3-yl)prop-2-yn-1-one: This compound has a similar structure but with a methyl group at the 2-position of the piperidine ring.
1-(5-Methylpiperidin-2-yl)prop-2-yn-1-one: This compound differs in the position of the methyl group on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Biological Activity
1-(5-Methylpiperidin-3-yl)prop-2-yn-1-one is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted at the 3-position with a methyl group and a propargylic ketone functional group. Its molecular formula is C11H15N, with a molecular weight of approximately 175.25 g/mol. This unique structure is essential for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine compounds can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| This compound | Streptococcus pneumoniae | 10 µg/mL |
The data suggests that this compound has promising antimicrobial activity, particularly against gram-positive bacteria like Streptococcus pneumoniae.
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit tumor cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and neuroblastoma (SH-SY5Y). The results are summarized in Table 2.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 27.51 ± 0.20 |
| HeLa | 19.22 ± 0.10 |
| SH-SY5Y | 13.41 ± 0.12 |
The compound exhibited significant cytotoxicity across all tested cell lines, with the lowest IC50 value observed in SH-SY5Y cells, indicating its potential as an anticancer agent.
Neuropharmacological Effects
In addition to its antimicrobial and anticancer properties, research has indicated that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders such as depression and anxiety.
The mechanism by which this compound exerts its neuropharmacological effects is thought to involve modulation of neurotransmitter receptors. Studies have shown that it interacts with serotonin receptors, which are crucial for mood regulation.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(5-methylpiperidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-4-7(2)5-10-6-8/h1,7-8,10H,4-6H2,2H3 |
InChI Key |
ODHSLATZPSUHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















